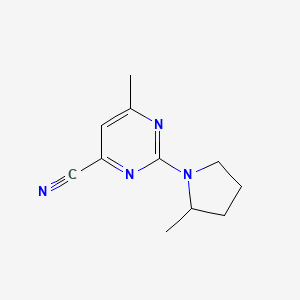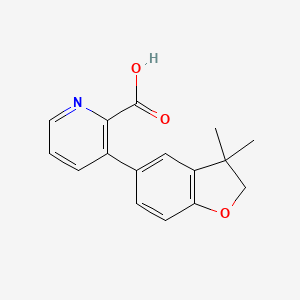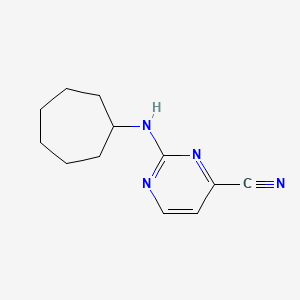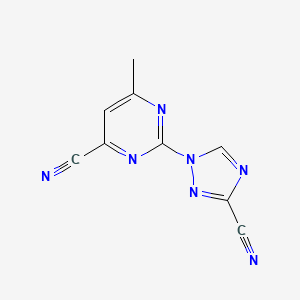
6-Methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile is a chemical compound that has drawn the attention of many researchers in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known by its chemical name, MPPC, and has been studied for its potential use in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 6-Methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile is not fully understood. However, studies have shown that this compound exerts its effects by modulating various signaling pathways in the body. For example, MPPC has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Research has shown that 6-Methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile has various biochemical and physiological effects. For example, this compound has been shown to reduce the production of inflammatory cytokines, which are molecules that play a key role in inflammation. In addition, MPPC has been shown to improve cognitive function by increasing the levels of certain neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile in lab experiments is its potential therapeutic properties. This compound has been shown to have a wide range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using MPPC in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 6-Methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile. One area of interest is the development of new drugs that are based on this compound. Researchers are also interested in studying the potential use of MPPC in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 6-Methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile involves the reaction of 2-methylpyrrolidine with 6-methyl-4-chloro-2-pyrimidinylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
Research on 6-Methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile has mainly focused on its potential therapeutic applications. Some of the areas where this compound has been studied include cancer, inflammation, and neurological disorders. Studies have shown that MPPC has the potential to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.
Propriétés
IUPAC Name |
6-methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8-6-10(7-12)14-11(13-8)15-5-3-4-9(15)2/h6,9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIQNBLPPNSVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C2=NC(=CC(=N2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid](/img/structure/B6635202.png)
![2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6635207.png)



![3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B6635235.png)
![9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6635236.png)


![2-[(2-Methylcyclopentyl)amino]pyrimidine-4-carbonitrile](/img/structure/B6635260.png)

![2-[1-(4-Cyanophenyl)ethylamino]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6635276.png)